molecular formula C22H35N3O4 B562298 N-Boc-L-valinyl-L-leucinyl Anilide CAS No. 874899-05-5

N-Boc-L-valinyl-L-leucinyl Anilide

Cat. No. B562298
CAS RN: 874899-05-5
M. Wt: 405.539
InChI Key: SSUKLQVQNUGIBO-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-L-valinyl-L-leucinyl Anilide” is a product used for proteomics research . Its molecular formula is C22H35N3O4 and its molecular weight is 405.53 .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of N-Boc-amino acid-(N′-benzoyl)- and N-Boc-amino acid-(N′-nicotinoyl) hydrazides, including N-Boc-L-valinyl and N-Boc-L-leucinyl derivatives, has been explored. These compounds, including their Cu and Cd complexes, were tested for antimicrobial activity, showing efficacy against S. aureus and E. coli (Khattab, 2005).

Structural and Spectroscopic Analysis

N,N'-bis(Boc-L-valinyl)-diaminoethane and related compounds have been studied for their structural properties. These peptides form beta-sheet ribbons in crystals and have varying hydrogen-bonding patterns and side-chain arrangements, which were analyzed through spectroscopic methods (Doi et al., 2005).

Enzymatic Synthesis and Catalysis

N-Boc hydrophobic amino acids, including leucine and valine, have been synthesized using protease catalysis, demonstrating an efficient approach to obtaining these compounds in high enantiomeric excess. This method is significant for the preparation of d-t-leucine, a challenging compound to synthesize (Agosta et al., 2006).

Chiral Separations

Studies have been conducted on chiral separations using dipeptide surfactants, including those derived from N-Boc-L-valine and N-Boc-L-leucine. The research demonstrates the importance of the order of amino acids in these dipeptide surfactants for chiral recognition and separation processes (Billiot et al., 1998).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKLQVQNUGIBO-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676232
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874899-05-5
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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